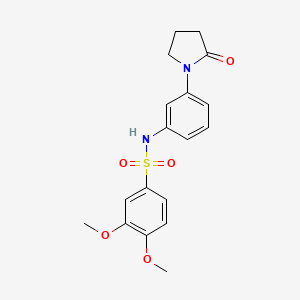

3,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-24-16-9-8-15(12-17(16)25-2)26(22,23)19-13-5-3-6-14(11-13)20-10-4-7-18(20)21/h3,5-6,8-9,11-12,19H,4,7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBHQACWWUAMLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCC3=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic synthesis. One common route includes the following steps:

Formation of the benzenesulfonamide core: This can be achieved by sulfonation of a suitable aromatic precursor.

Introduction of the dimethoxy groups: Methoxylation reactions are employed to introduce the methoxy groups at the desired positions on the aromatic ring.

Attachment of the pyrrolidinone moiety: This step involves the formation of an amide bond between the benzenesulfonamide core and the pyrrolidinone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Enzyme Inhibition

Key analogs and their biological activities are summarized below:

Key Observations:

Ring Size and Heteroatoms: Six-membered rings (e.g., piperidine in 67, morpholine in 68) exhibit higher inhibitory potency than five-membered pyrrolidine derivatives (69) . The presence of oxygen in morpholine (68) further enhances activity, likely due to improved hydrogen-bonding or solubility.

Substituent Positioning: Ro-61-8048 (thiazole-linked nitro group) demonstrates nanomolar potency, highlighting the importance of electron-withdrawing groups (e.g., -NO₂) in enhancing binding affinity . The target compound lacks a thiazole ring but retains the 3,4-dimethoxy motif, suggesting its activity may depend on the phenyl-pyrrolidinone interaction with enzyme pockets.

In Vivo Performance :

Structural and Functional Divergences

A. Pyrrolidinone vs. Thiazole Derivatives

- Ro-61-8048 (thiazole-based) achieves high potency (IC₅₀ = 37 nM) via rigid planar geometry and π-π stacking with aromatic enzyme residues .

- The target compound’s pyrrolidinone introduces a non-planar, oxygenated structure, which may alter binding kinetics but improve metabolic stability compared to thiazole systems.

B. Comparison with N-Alkyl/Aralkyl Sulfonamides

- Derivatives like N-cyclobutyl-3,4-dimethoxy-N-(3-(morpholinomethyl)benzyl)benzenesulfonamide () use morpholine for solubility, similar to Compound 68. The target compound’s pyrrolidinone may offer comparable polarity without requiring additional N-alkylation.

Biological Activity

3,4-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a synthetic organic compound belonging to the class of benzamides. Its unique structural features, including methoxy groups and a pyrrolidinone moiety, suggest significant potential for various biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is , with a molecular weight of approximately 398.45 g/mol. The compound features:

- Benzamide core: Provides a framework for biological activity.

- Methoxy substituents: Enhance solubility and potential receptor interactions.

- Pyrrolidinone ring: May facilitate binding to specific biological targets.

The biological activity of 3,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of methoxy groups likely enhances its affinity for these targets, modulating their activity and influencing cellular responses.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, affecting signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antiproliferative Activity

A study evaluated the antiproliferative effects of related compounds on human cancer cell lines (HT-29 colon carcinoma, M21 skin melanoma, MCF7 breast carcinoma). The results indicated that compounds similar to 3,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide showed significant inhibition of cell growth at various concentrations (IC50 values).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| PIB-SO | HT-29 | 12.5 |

| PPB-SO | M21 | 8.0 |

| CA-4 | MCF7 | 15.0 |

Table 1: Antiproliferative Activity of Selected Compounds

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies indicate that it may exhibit activity against various bacterial strains, suggesting potential applications in treating infections.

Case Studies

-

Study on Cancer Cell Lines:

A focused study on the antiproliferative effects demonstrated that the compound effectively inhibited cell proliferation in multiple cancer types. The mechanism involved disruption of cell cycle progression and induction of apoptosis. -

In Vivo Studies:

Animal models were employed to assess the therapeutic efficacy and safety profile of the compound. Results indicated a favorable safety margin with significant tumor reduction observed in treated groups compared to controls.

Q & A

Q. What analytical techniques are essential for confirming the structure and purity of 3,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide?

Answer:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Critical for confirming the positions of methoxy groups, sulfonamide linkages, and the pyrrolidinone moiety. H and C NMR can resolve aromatic protons and substituents .

- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (C18H22N2O5S, MW 378.44) by matching the exact mass .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and detects impurities during synthesis .

Q. What are the key steps and reaction conditions for synthesizing this compound?

Answer: Synthesis typically involves:

Sulfonamide Coupling : Reacting 3,4-dimethoxybenzenesulfonyl chloride with 3-(2-oxopyrrolidin-1-yl)aniline under basic conditions (e.g., triethylamine in dichloromethane) at 0–25°C .

Pyrrolidinone Introduction : Cyclization of a precursor amine with γ-butyrolactam under acidic or thermal conditions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. How can researchers identify and mitigate common impurities in the final product?

Answer:

- Impurity Sources : Unreacted starting materials, byproducts from incomplete cyclization, or sulfonamide hydrolysis.

- Detection : Use HPLC with UV detection (λ = 254 nm) or LC-MS for trace analysis .

- Mitigation : Optimize reaction time/temperature (e.g., 12–24 hours at reflux for complete cyclization) and employ inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

Answer:

- Temperature Control : Maintain precise thermal conditions (e.g., 50–60°C for sulfonamide coupling) to balance reaction rate and side-product formation .

- Catalyst Screening : Test bases like DMAP or NaH to accelerate nucleophilic substitution steps .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction homogeneity .

- Real-Time Monitoring : Use TLC or in situ IR to terminate reactions at peak conversion .

Q. What experimental strategies are recommended for studying this compound’s enzyme inhibition potential?

Answer:

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, metalloproteases) based on structural analogs .

- Assay Design :

- Fluorescence-Based Assays : Measure competitive displacement of fluorescent probes (e.g., dansylamide) .

- Kinetic Analysis : Determine IC50 values under varied pH and substrate concentrations to elucidate inhibition mechanisms .

- Structural Studies : Co-crystallization with target enzymes or molecular docking simulations to map binding interactions .

Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound?

Answer:

Q. What methodologies assess the compound’s stability under physiological conditions?

Answer:

- Hydrolytic Stability : Incubate in buffers (pH 1–9, 37°C) and monitor degradation via HPLC .

- Oxidative Stress Testing : Expose to H2O2 or cytochrome P450 enzymes to identify susceptible sites (e.g., methoxy groups) .

- Light Sensitivity : Conduct ICH-compliant photostability studies using UV/visible light chambers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.